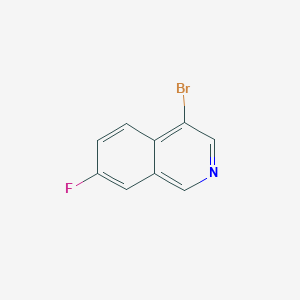

4-Bromo-7-fluoroisoquinoline

描述

4-Bromo-7-fluoroisoquinoline is a heterocyclic aromatic compound that contains both bromine and fluorine substituents on an isoquinoline framework Isoquinolines are structural isomers of quinolines and possess a nitrogen-containing heteroaromatic and benzene-ring-fused system

属性

IUPAC Name |

4-bromo-7-fluoroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-9-5-12-4-6-3-7(11)1-2-8(6)9/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXANYJSMNHLBAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2C=C1F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Bromination of 7-Fluoroisoquinoline

The most straightforward approach involves bromination of 7-fluoroisoquinoline using N-bromosuccinimide (NBS) in acetic acid under reflux conditions (80–100°C). This method achieves regioselective bromination at the 4-position due to the electron-withdrawing fluorine atom at C7, which directs electrophilic substitution to the para position. Typical reaction parameters include:

| Parameter | Value |

|---|---|

| NBS equivalence | 1.1–1.3 mol/mol substrate |

| Solvent | Glacial acetic acid |

| Temperature | 80–100°C |

| Reaction time | 6–12 hours |

| Yield | 65–75% |

The mechanism proceeds via in situ generation of bromine radicals, which attack the electron-rich C4 position of the isoquinoline ring. Post-reaction purification involves neutralization with sodium bicarbonate, extraction with dichloromethane, and recrystallization from ethanol-water mixtures.

Multi-Step Industrial Synthesis

Industrial-scale production often employs a sequence of Friedel-Crafts acylation , cyclization , and halogenation steps. A representative pathway involves:

- Friedel-Crafts acylation of 3-fluorophenylacetonitrile with acetyl chloride in the presence of AlCl₃ to form 7-fluoro-1-indanone.

- Cyclization with ammonium acetate in refluxing toluene to yield 7-fluoroisoquinoline.

- Bromination using liquid bromine in tetrahydrofuran (THF) at 0–5°C, achieving 70–80% yield.

This method prioritizes cost-effectiveness, utilizing THF as a polar aprotic solvent to enhance bromine solubility and reaction homogeneity. Industrial reactors often employ continuous flow systems to optimize heat dissipation during exothermic bromination.

Palladium-Catalyzed Cross-Coupling

Modern approaches leverage Sonogashira coupling to construct the isoquinoline core with pre-installed halogen substituents. For example:

- Alkyne coupling : 2-Bromo-4-fluorobenzaldehyde reacts with 1-heptyne using PdCl₂(PPh₃)₂ and CuI in triethylamine, forming a propargylamine intermediate.

- Cyclization : The intermediate undergoes base-mediated cyclization in methanol to yield 7-fluoro-4-iodoisoquinoline.

- Halogen exchange : Treatment with NaBr in DMF at 120°C replaces iodine with bromine (70% yield).

This method offers superior regiocontrol but requires stringent anhydrous conditions and palladium catalyst recovery systems for economic viability.

Bromination via Hydrobromide Salts

Adapting methods from 4-fluoroisoquinoline synthesis, 7-fluoroisoquinoline is first converted to its hydrobromide salt by treatment with concentrated HBr in ethanol. Subsequent bromination with Br₂ in dichloromethane at −10°C yields the 4-bromo derivative (60–65% yield). Key advantages include:

- Stabilization of the isoquinoline ring against over-bromination

- Improved solubility of the intermediate salt in polar solvents

Radical Bromination in Aqueous Media

An emerging protocol uses oxone (2KHSO₅·KHSO₄·K₂SO₄) and NaBr in water to generate bromine radicals at ambient temperature. The reaction sequence involves:

- N-Oxide formation : 7-Fluoroisoquinoline is treated with oxone to form the N-oxide.

- Radical bromination : NaBr and oxone generate Br- radicals, which selectively brominate C4 (55–60% yield).

While environmentally favorable, this method currently exhibits lower yields compared to organic-phase reactions.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost | Regioselectivity |

|---|---|---|---|---|

| Direct bromination | 65–75 | High | Low | Excellent |

| Industrial synthesis | 70–80 | Very high | Low | Moderate |

| Palladium coupling | 60–70 | Moderate | High | Excellent |

| Hydrobromide route | 60–65 | High | Medium | Good |

| Aqueous radical | 55–60 | Low | Low | Fair |

The direct bromination method remains the most widely adopted due to its balance of yield and cost. Industrial synthesis excels in large-scale production but requires careful handling of liquid bromine. Palladium-mediated routes, while precise, are limited by catalyst costs.

化学反应分析

Types of Reactions

4-Bromo-7-fluoroisoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide and palladium on activated charcoal are commonly used for substitution reactions.

Oxidation: Oxidizing agents like Selectfluor® can be used to introduce fluorine atoms onto the isoquinoline ring.

Cyclization: Cyclization reactions often require specific catalysts and solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various substituted isoquinolines, which can have different functional groups replacing the bromine or fluorine atoms. These products are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds.

科学研究应用

4-Bromo-7-fluoroisoquinoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the development of new pharmaceuticals with improved efficacy and reduced side effects.

作用机制

The mechanism of action of 4-Bromo-7-fluoroisoquinoline involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from the compound .

相似化合物的比较

Similar Compounds

- 4-Bromo-6-fluoroisoquinoline

- 4-Bromo-7-nitroisoquinoline

- 4-Bromo-8-methoxyisoquinoline

- 4-Bromo-5-nitroisoquinoline

Uniqueness

4-Bromo-7-fluoroisoquinoline is unique due to the specific positioning of the bromine and fluorine atoms on the isoquinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

生物活性

4-Bromo-7-fluoroisoquinoline is a heterocyclic organic compound with the molecular formula C₉H₅BrFN and a molecular weight of approximately 226.05 g/mol. Its unique structure features a bromine atom at the fourth position and a fluorine atom at the seventh position of the isoquinoline ring. This specific arrangement contributes to its diverse chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and other fields.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Preliminary studies have shown its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties . Early-stage research suggests that it may possess efficacy against several cancer cell lines, indicating its potential as a lead compound in cancer therapy. The mechanism of action appears to involve interactions with specific molecular targets that influence cell signaling pathways related to tumor growth and apoptosis.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. |

| Anticancer | Exhibits potential efficacy against multiple cancer cell lines, warranting further investigation into its therapeutic applications. |

The biological effects of this compound are attributed to its interaction with specific receptors and enzymes within biological systems. The presence of bromine and fluorine enhances the compound's binding affinity, which may lead to modulation of key signaling pathways involved in microbial resistance and cancer cell proliferation.

Interaction with Molecular Targets

Research is ongoing to identify the precise molecular targets affected by this compound. Initial findings suggest that it may interact with enzymes or receptors that play crucial roles in cellular processes such as apoptosis and immune response .

Case Study: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various isoquinoline derivatives, including this compound. The study found that compounds with halogen substitutions exhibited enhanced anticancer activity compared to their non-halogenated counterparts. Specifically, brominated analogs showed improved potency against certain cancer cell lines, highlighting the importance of halogenation in drug design .

Case Study: Antimicrobial Activity

In another investigation, this compound was tested for its antibacterial properties against a panel of pathogenic bacteria. Results indicated significant inhibition rates, particularly against resistant strains, suggesting its potential as a novel antimicrobial agent.

Future Directions in Research

Despite promising initial findings, further research is necessary to fully elucidate the biological activities and mechanisms of action associated with this compound. Future studies should focus on:

- In Vivo Studies : Conducting animal model studies to assess efficacy and safety.

- Mechanistic Studies : Investigating specific molecular interactions and pathways influenced by the compound.

- Development of Derivatives : Synthesizing new derivatives to enhance biological activity and reduce potential side effects.

常见问题

Basic: What are the standard synthetic routes for 4-Bromo-7-fluoroisoquinoline, and how can reproducibility be ensured?

This compound is typically synthesized via halogenation or cross-coupling reactions. A common approach involves fluorination of isoquinoline precursors followed by bromination at the 4-position. To ensure reproducibility:

- Document reaction conditions (temperature, solvent, catalyst) in detail, including deviations.

- Validate purity using HPLC (>95%) and confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS) .

- Provide step-by-step protocols in the main text or supplementary materials, adhering to journal guidelines for experimental transparency .

Basic: Which analytical techniques are essential for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : Confirm substitution patterns (e.g., fluorine at C7, bromine at C4) and rule out regioisomers.

- Mass Spectrometry : Verify molecular weight (CHBrFN, MW 226.05) and isotopic patterns .

- Elemental Analysis : Ensure >95% purity, as commercial samples often require revalidation .

- X-ray Crystallography (if feasible): Resolve ambiguities in molecular geometry .

Advanced: How can researchers address contradictory spectral data during characterization?

Contradictions (e.g., unexpected peaks in NMR) require systematic analysis:

- Repeat experiments under identical conditions to rule out procedural errors.

- Compare with literature : Cross-reference spectral databases (e.g., CAS RN 1416500-77-0) for known artifacts .

- Employ computational modeling : Simulate NMR shifts to identify potential structural anomalies .

- Document discrepancies transparently in publications to aid peer review .

Advanced: What strategies optimize regioselectivity in halogenation reactions for derivatives of this compound?

Regioselectivity challenges arise due to competing electrophilic substitution sites. Solutions include:

- Directed metalation : Use directing groups (e.g., -NH) to control bromine/fluorine placement .

- Temperature modulation : Lower temperatures favor kinetic control, reducing side products.

- Catalyst screening : Test palladium or copper catalysts for cross-coupling efficiency .

- Monitor reaction progress via TLC or in-situ IR to halt reactions at optimal conversion .

Advanced: How can stability issues of this compound during storage be mitigated?

The compound’s sensitivity to light/moisture necessitates:

- Storage conditions : Use amber vials under inert gas (N/Ar) at -20°C, with desiccants .

- Periodic purity checks : Re-analyze via HPLC every 6 months to detect degradation.

- Derivatization : Stabilize reactive sites (e.g., bromine) as prodrugs or protected intermediates .

Advanced: What methodologies resolve contradictions between computational predictions and experimental results in SAR studies?

Structure-activity relationship (SAR) conflicts may arise from:

- Solvent effects : Simulate solvation models (e.g., COSMO-RS) to align computational and experimental data .

- Conformational analysis : Use molecular dynamics to account for flexible substituents (e.g., fluorine’s electronic effects) .

- Experimental validation : Synthesize and test multiple analogs (e.g., varying bromine/fluorine positions) to refine predictive models .

Advanced: How to design a robust SAR study for this compound derivatives in drug discovery?

- Scaffold modification : Replace bromine/fluorine with other halogens or functional groups to assess activity trends .

- In vitro assays : Prioritize targets (e.g., kinases) where fluorinated isoquinolines show precedent .

- Data normalization : Control for batch-to-batch variability in compound purity using internal standards .

- Statistical rigor : Apply multivariate analysis to distinguish true SAR from experimental noise .

Advanced: How should researchers handle conflicting data on the biological activity of this compound across studies?

- Meta-analysis : Aggregate data from multiple studies to identify trends, noting assay conditions (e.g., cell lines, concentrations) .

- Dose-response profiling : Re-test compounds under standardized protocols to isolate variables .

- Mechanistic studies : Use knock-out models or siRNA to validate target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。